2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid
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Overview
Description
2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid is a fluorinated aromatic carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid typically involves the reaction of 2,3-difluorophenol with 5,5,6,6,7,7,8,8,8-nonafluorooctanol in the presence of a base, followed by carboxylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction, altering the compound’s properties.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification with methanol would yield the corresponding methyl ester .
Scientific Research Applications
2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug development due to its unique properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-hydroxybenzoic acid: Similar structure but lacks the nonafluorooctyl group.
2,3-Difluoro-4-methoxybenzoic acid: Contains a methoxy group instead of the nonafluorooctyl group.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Similar fluorinated chain but different functional group.
Uniqueness
The presence of the nonafluorooctyl group in 2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid imparts unique properties such as increased hydrophobicity and chemical stability, making it distinct from other similar compounds .
Properties
CAS No. |
668989-63-7 |
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Molecular Formula |
C15H11F11O3 |
Molecular Weight |
448.23 g/mol |
IUPAC Name |
2,3-difluoro-4-(5,5,6,6,7,7,8,8,8-nonafluorooctoxy)benzoic acid |
InChI |
InChI=1S/C15H11F11O3/c16-9-7(11(27)28)3-4-8(10(9)17)29-6-2-1-5-12(18,19)13(20,21)14(22,23)15(24,25)26/h3-4H,1-2,5-6H2,(H,27,28) |
InChI Key |
NQTJYONIBBEENC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)OCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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